

An In-Depth Technical Guide to the Mass Spectrometry of Luliconazole-d3

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Compound of Interest

Compound Name: *Luliconazole-d3*

Cat. No.: *B15560288*

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This technical guide provides a detailed overview of the mass spectrometric properties of **Luliconazole-d3**, a deuterated analog of the antifungal agent Luliconazole. Designed for researchers, scientists, and drug development professionals, this document outlines the expected fragmentation patterns, experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and relevant quantitative data.

Luliconazole-d3 serves as an ideal internal standard for the accurate quantification of Luliconazole in biological matrices.^[1] Its three deuterium atoms on the imidazole moiety provide a stable isotopic label, ensuring that its chemical and chromatographic behavior is nearly identical to that of the unlabeled parent drug, while being clearly distinguishable by its mass-to-charge ratio in a mass spectrometer.

Quantitative Data

The following tables summarize the key mass spectrometric parameters for the analysis of Luliconazole and its deuterated internal standard, **Luliconazole-d3**. These parameters are essential for setting up a selective and sensitive LC-MS/MS method for bioanalytical studies.

Table 1: Mass Spectrometric Parameters for Luliconazole

Parameter	Value
Chemical Formula	<chem>C14H9Cl2N3S2</chem>
Exact Mass	352.97 g/mol
Precursor Ion (Q1) [M+H] ⁺	m/z 354.0
Proposed Product Ion (Q3)	m/z 150.3
Polarity	Positive Ion Mode

Table 2: Predicted Mass Spectrometric Parameters for **Luliconazole-d3**

Parameter	Value
Chemical Formula	<chem>C14H6D3Cl2N3S2</chem>
Exact Mass	355.99 g/mol
Predicted Precursor Ion (Q1) [M+H] ⁺	m/z 357.0
Predicted Product Ion (Q3)	m/z 150.3
Polarity	Positive Ion Mode

Experimental Protocols

A robust and reliable bioanalytical method for the quantification of Luliconazole in a biological matrix using **Luliconazole-d3** as an internal standard typically involves sample preparation, liquid chromatographic separation, and mass spectrometric detection.

1. Sample Preparation: Protein Precipitation

A simple and effective method for extracting Luliconazole and **Luliconazole-d3** from plasma or tissue homogenates is protein precipitation.

- Reagents:
 - Acetonitrile (ACN)

- Internal Standard Spiking Solution (**Luliconazole-d3** in 50:50 ACN:Water)
- Biological matrix (e.g., plasma)
- Procedure:
 - Pipette 100 µL of the biological matrix into a microcentrifuge tube.
 - Add 20 µL of the internal standard spiking solution.
 - Add 300 µL of acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography

Chromatographic separation is crucial to resolve the analyte and internal standard from matrix components.

- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0-0.5 min: 20% B
 - 0.5-2.5 min: 20% to 90% B

- 2.5-3.0 min: 90% B
- 3.0-3.1 min: 90% to 20% B
- 3.1-4.0 min: 20% B (Re-equilibration)
- Injection Volume: 5 μ L

3. Mass Spectrometry

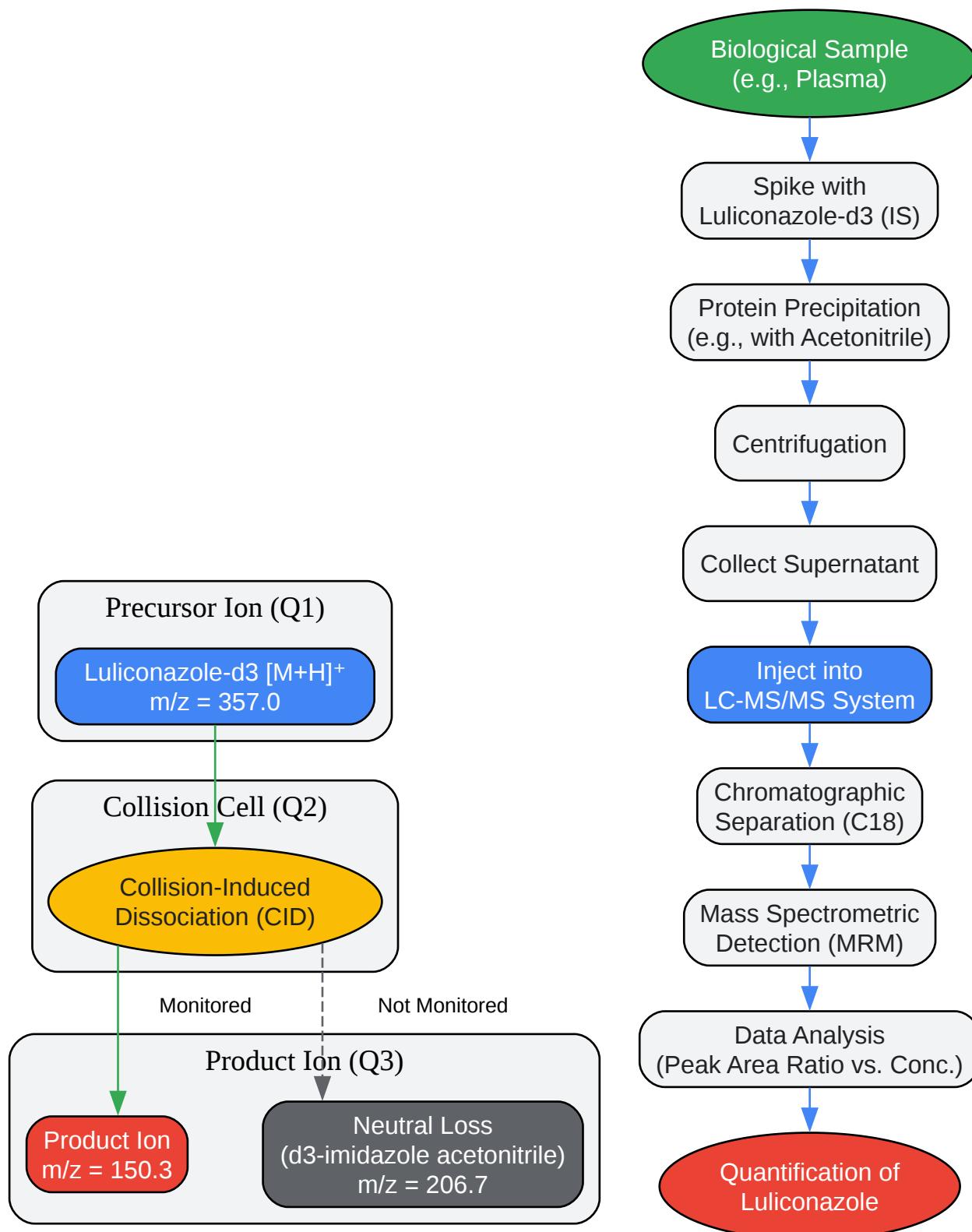
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.

- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions:
 - Luliconazole: m/z 354.0 \rightarrow 150.3
 - **Luliconazole-d3**: m/z 357.0 \rightarrow 150.3
- Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 400 °C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr
- Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Visualizations

Proposed Fragmentation Pathway of **Luliconazole-d3**

The following diagram illustrates the proposed fragmentation of the **Luliconazole-d3** precursor ion to its major product ion. The fragmentation is expected to occur at the bond connecting the dithiolane ring and the acetonitrile group, with the charge being retained by the dichlorophenyl-dithiolane moiety. The deuterium atoms on the imidazole ring do not influence this primary fragmentation pathway, resulting in a common product ion for both the labeled and unlabeled compounds.

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References

- 1. veeprho.com [veeprho.com]
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